Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates, involves pyrimidine ring annulation processes. These compounds were synthesized from 2-guanidinobenzimidazole, demonstrating the versatility of imidazo[1,2-a]pyridine derivatives in synthetic chemistry (Dolzhenko, Chui, & Dolzhenko, 2006).
Molecular Structure Analysis
Structural analysis of ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate, a compound with a similar backbone, reveals significant dihedral angles between its core rings, indicative of the complex spatial arrangement that might also be expected in Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate. The molecular structure is further stabilized through intermolecular hydrogen bonding (Yan-qing Ge, Haiyan Ge, & Xiao-Qun Cao, 2011).
Chemical Reactions and Properties
The chemical behavior of Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate can be inferred from related compounds, which exhibit a range of reactions including annulation and substitution, influenced by their electronic and structural properties. These reactions are foundational in creating a variety of derivatives with potentially diverse chemical properties (Karcı & Demirçalı, 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, can be closely related to the compound's molecular structure. For example, the crystal structure and hydrogen bonding patterns significantly affect the compound's solubility and melting point. These properties are crucial for determining the compound's applications in material science and other fields (Hu, Zhu, & Chen, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be influenced by the presence of the imidazo[1,2-a]pyridin-2-yl group. This group can impact the electron distribution across the molecule, affecting its interaction with various reagents and conditions. Understanding these properties is essential for harnessing the compound's potential in synthetic chemistry and developing new materials (Dai et al., 2017).
Scientific Research Applications
Synthesis and Structural Studies
- The compound is associated with the synthesis of nitrogen-bridged purine-like C-nucleosides, illustrating its role in the development of novel heterocyclic compounds with potential biological significance (H. E. Khadem, J. Kawai, D. L. Swartz, 1989).
- Research on the crystal structure of related compounds, such as Dabigatran etexilate tetrahydrate, provides insights into the molecular configuration and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Hong-qiang Liu et al., 2012).
Biological Activity and Pharmacological Potential
- Studies on imidazo[1,2-a]pyrazine derivatives, which share a core structure with Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate, have demonstrated anti-inflammatory activity. This suggests potential pharmacological applications of these compounds in treating inflammation-related conditions (E. Abignente et al., 1992).
- The synthesis of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which are structurally related to the Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate, and their evaluation as histamine H2-receptor antagonists point towards the potential use of these compounds in developing antiulcer drugs (Y. Katsura et al., 1992).
Chemical Properties and Reactivity
- Research focusing on the synthesis, spectra, and crystal structure of related heterocyclic compounds helps in understanding the chemical properties, reactivity, and potential applications of Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate in various scientific fields (J. Elguero et al., 1976).
properties
IUPAC Name |
ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17(20)14-7-5-13(6-8-14)15-11-19-10-12(2)4-9-16(19)18-15/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQPDAAQTAOZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546819 | |
Record name | Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate | |
CAS RN |
109461-69-0 | |
Record name | Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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